molecular formula C14H21NO2 B13051050 (3R)-3-Amino-3-(3-cyclopentyloxyphenyl)propan-1-OL

(3R)-3-Amino-3-(3-cyclopentyloxyphenyl)propan-1-OL

Cat. No.: B13051050
M. Wt: 235.32 g/mol
InChI Key: GPFHBNLUSHSQMV-CQSZACIVSA-N
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Description

(3R)-3-Amino-3-(3-cyclopentyloxyphenyl)propan-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features an amino group, a phenyl ring substituted with a cyclopentyloxy group, and a hydroxyl group on a three-carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(3-cyclopentyloxyphenyl)propan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyclopentyloxybenzaldehyde and a suitable chiral amine.

    Formation of Intermediate: The aldehyde group of 3-cyclopentyloxybenzaldehyde is reacted with the chiral amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(3-cyclopentyloxyphenyl)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are common.

    Substitution: Conditions may include the use of Lewis acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution on the phenyl ring may introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3R)-3-Amino-3-(3-cyclopentyloxyphenyl)propan-1-OL can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound may be investigated for its potential as a drug candidate, particularly for its interactions with specific receptors or enzymes.

Industry

In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(3-cyclopentyloxyphenyl)propan-1-OL depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(3-cyclopentyloxyphenyl)propan-1-OL: The enantiomer of the compound with similar properties but different biological activity.

    3-Amino-3-(3-methoxyphenyl)propan-1-OL: A similar compound with a methoxy group instead of a cyclopentyloxy group.

    3-Amino-3-(3-ethoxyphenyl)propan-1-OL: A similar compound with an ethoxy group instead of a cyclopentyloxy group.

Uniqueness

(3R)-3-Amino-3-(3-cyclopentyloxyphenyl)propan-1-OL is unique due to its specific chiral configuration and the presence of the cyclopentyloxy group, which may impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

(3R)-3-amino-3-(3-cyclopentyloxyphenyl)propan-1-ol

InChI

InChI=1S/C14H21NO2/c15-14(8-9-16)11-4-3-7-13(10-11)17-12-5-1-2-6-12/h3-4,7,10,12,14,16H,1-2,5-6,8-9,15H2/t14-/m1/s1

InChI Key

GPFHBNLUSHSQMV-CQSZACIVSA-N

Isomeric SMILES

C1CCC(C1)OC2=CC=CC(=C2)[C@@H](CCO)N

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)C(CCO)N

Origin of Product

United States

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